Methyl 2-(3-cyanopropoxy)benzoate
Description
Contextualization within Modern Organic Synthesis and Chemical Biology Research
In the field of modern organic synthesis, the development of novel molecules with specific functionalities is paramount. Aromatic nitriles, for instance, are recognized as valuable intermediates due to the versatility of the nitrile group, which can be transformed into various other functional groups such as amines, carboxylic acids, and tetrazoles. jst.go.jprsc.org This versatility makes them key building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. jst.go.jp The methyl benzoate (B1203000) moiety, a common feature in many organic compounds, can also be synthetically manipulated. wikipedia.org
The ortho-substitution pattern on the benzene (B151609) ring of Methyl 2-(3-cyanopropoxy)benzoate can influence the molecule's conformation and reactivity, a subject of ongoing interest in physical organic chemistry. The spatial arrangement of the ether and ester groups can lead to specific intramolecular interactions that may dictate its binding properties to biological targets. While direct biological studies on this specific compound are not widely published, the presence of both a hydrogen bond acceptor (the nitrile and ester carbonyl groups) and a potential for hydrophobic interactions suggests it could be a candidate for screening in drug discovery programs. The cyanopropoxy group, in particular, may offer a unique linker for conjugation to other molecules or for interaction with specific biological receptors.
Structural Features and Core Chemical Motifs of this compound
The chemical structure of this compound is characterized by three key motifs: the methyl benzoate group, the ether linkage, and the terminal nitrile group.
Methyl Benzoate Core: This portion of the molecule consists of a benzene ring substituted with a methyl ester group. The ester functionality is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol (B129727). wikipedia.org The aromatic ring itself can undergo electrophilic substitution reactions, although the directing effects of the ortho-alkoxy and meta-ester groups would need to be considered.
Ether Linkage: The propoxy chain is connected to the benzene ring via an ether linkage. Ether linkages are generally stable to many reaction conditions, providing a robust connection between the aromatic core and the cyano-functionalized side chain.
Cyanopropyl Group: The three-carbon chain terminating in a nitrile (cyano) group is a significant feature. The nitrile group is a strong electron-withdrawing group and can participate in a variety of chemical transformations. For example, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine. This functional handle makes this compound a potentially useful intermediate for further synthetic modifications.
A likely synthetic route to this compound involves the Williamson ether synthesis. This would entail the reaction of methyl salicylate (B1505791) (methyl 2-hydroxybenzoate) with a suitable 3-cyanopropyl halide, such as 4-bromobutyronitrile (B74502) or 4-chlorobutyronitrile (B21389), in the presence of a base. The base deprotonates the phenolic hydroxyl group of methyl salicylate, forming a phenoxide which then acts as a nucleophile to displace the halide, forming the ether linkage.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 134722-23-9 |
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
Note: Physicochemical properties are based on available data from chemical suppliers and may not have been experimentally verified in peer-reviewed literature.
Current Research Gaps and Future Directions for this compound Studies
A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. While its synthesis has been reported, there is a notable absence of studies detailing its chemical reactivity, physical properties, and potential applications. jst.go.jp
Future research directions for this compound are therefore numerous and promising:
Exploration of Biological Activity: Given the presence of functional groups that can interact with biological systems, a thorough investigation into its potential pharmacological activities is warranted. Screening for anticancer, antibacterial, or other therapeutic properties could unveil novel applications.
Medicinal Chemistry Scaffolding: The compound could serve as a scaffold for the development of new drug candidates. The nitrile and ester groups offer sites for chemical modification to optimize biological activity and pharmacokinetic properties.
Materials Science Applications: The polar nitrile group and the aromatic ring suggest that derivatives of this compound could be explored for applications in materials science, for example, as components of liquid crystals or specialty polymers.
Detailed Synthetic and Mechanistic Studies: A full characterization of its reactivity profile, including its behavior in various organic transformations, would be valuable for its potential use as a building block in more complex syntheses.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-cyanopropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-15-12(14)10-6-2-3-7-11(10)16-9-5-4-8-13/h2-3,6-7H,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCRLYBFVMRADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381977 | |
| Record name | methyl 2-(3-cyanopropoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134722-23-9 | |
| Record name | Methyl 2-(3-cyanopropoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134722-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-(3-cyanopropoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 2 3 Cyanopropoxy Benzoate and Its Analogues
Retrosynthetic Analysis and Design of Synthetic Pathways for Methyl 2-(3-cyanopropoxy)benzoate
Retrosynthetic analysis of this compound identifies two primary disconnection points corresponding to the key functional groups: the ester and the ether. This leads to two logical synthetic routes.
Disconnection of the Ether Linkage (Route A): The C-O bond of the cyanopropoxy ether is the first logical disconnection. This approach simplifies the target molecule to the readily available starting material, Methyl Salicylate (B1505791), and a suitable three-carbon electrophile bearing a nitrile group, such as a 4-halobutyronitrile (e.g., 4-bromobutyronitrile). The forward synthesis involves the O-alkylation of Methyl Salicylate. This is often the preferred route due to the commercial availability and stability of Methyl Salicylate.
Disconnection of the Ester Linkage (Route B): Alternatively, the ester group can be disconnected first. This leads to 2-(3-cyanopropoxy)benzoic acid and methanol (B129727). The benzoic acid intermediate would then be synthesized by the O-alkylation of Salicylic acid with a 4-halobutyronitrile. The final step would be the esterification of the resulting carboxylic acid.
A third, more direct pathway involves the cyanoethylation of Methyl Salicylate using acrylonitrile (B1666552), which directly forms the required 3-cyanopropoxy ether linkage in a single step.
Esterification Reactions in the Formation of the Benzoate (B1203000) Moiety in this compound
The formation of the methyl ester is a critical step, particularly in Route B, but is also foundational to Route A which starts with Methyl Salicylate.
The most common method for synthesizing Methyl Salicylate is the Fischer-Speier esterification of Salicylic acid. uomustansiriyah.edu.iqma.edu This is an acid-catalyzed equilibrium reaction where Salicylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). uomustansiriyah.edu.iqma.edusciencemadness.org The use of excess methanol helps to drive the equilibrium towards the product side. ma.edu
Another effective method is the Steglich esterification , which is performed under milder conditions. jove.com This reaction uses a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and the alcohol at room temperature. jove.com A key advantage is the avoidance of strong acidic conditions, which can be beneficial for sensitive substrates. jove.com
| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Salicylic acid, Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents, simple procedure. uomustansiriyah.edu.iqsciencemadness.org | Requires strong acid and high temperatures; reversible reaction. ma.eduivypanda.com |
| Steglich | Salicylic acid, Methanol, EDC, DMAP | Room temperature, Acetonitrile (B52724) | Mild conditions, high yields, suitable for acid-sensitive substrates. jove.com | More expensive reagents, removal of by-products can be necessary. jove.com |
| Alkylation with Methyl Halide | Salicylic acid, Methyl Iodide, Base (e.g., K₂CO₃) | Reflux in a polar aprotic solvent (e.g., Acetone) | Irreversible, high yield. | Methyl halides are toxic and volatile. |
Strategies for the Regioselective Introduction and Modification of the 3-Cyanopropoxy Side Chain
The introduction of the 3-cyanopropoxy group onto the phenolic oxygen of the benzoate precursor must be regioselective. Given the structure of Methyl Salicylate, the only available site for this reaction is the phenolic hydroxyl group.
The most direct method for forming the ether linkage is the Williamson ether synthesis . alfa-chemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group of Methyl Salicylate with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, in this case, a 4-halobutyronitrile, in an Sₙ2 reaction to form the desired ether.
Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (B78521) (NaOH). youtube.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile being preferred to solvate the cation and increase the nucleophilicity of the phenoxide. mdpi.com A similar alkylation of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane (B140262) using K₂CO₃ in DMF has been reported to proceed in high yield. mdpi.com
| Parameter | Condition | Rationale/Effect |
| Alkylating Agent | 4-bromobutyronitrile (B74502) or 4-chlorobutyronitrile (B21389) | The bromide is more reactive than the chloride, leading to faster reaction times. |
| Base | K₂CO₃, NaH, Cs₂CO₃ | K₂CO₃ is a mild and inexpensive base. NaH is stronger and ensures complete deprotonation but requires anhydrous conditions. Cs₂CO₃ can accelerate the reaction. youtube.com |
| Solvent | DMF, Acetonitrile, Acetone | Polar aprotic solvents enhance the rate of Sₙ2 reactions. mdpi.com |
| Temperature | Room temperature to moderate heating (e.g., 70°C) | Heating is often required to achieve a reasonable reaction rate, especially with less reactive chlorides. mdpi.com |
An alternative strategy is cyanoethylation , which involves the Michael addition of a nucleophile to acrylonitrile (CH₂=CHCN). wikipedia.org In this context, the phenoxide of Methyl Salicylate would act as the nucleophile, attacking the β-carbon of acrylonitrile. This reaction is typically catalyzed by a base. wikipedia.org
This method directly forms the β-cyanoethyl ether, which corresponds to the 3-cyanopropoxy structure. The reaction of phenol (B47542) with acrylonitrile is a well-established process. acs.orgacs.org This pathway avoids the use of alkyl halides and can be an efficient route to the desired side chain.
Diastereoselective and Enantioselective Synthetic Routes Towards Chiral this compound Derivatives
While this compound itself is achiral, the development of synthetic routes to chiral analogues is a relevant area of study. Chirality could be introduced by modifying either the benzoate core or the cyanopropoxy side chain.
For example, if a substituent were present on the propoxy chain, a stereocenter would be created. The synthesis of such a chiral derivative would require an enantioselective approach. This could be achieved through several strategies:
Use of a Chiral Auxiliary: An achiral starting material can be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions proceed diastereoselectively, and the auxiliary is removed at the end of the synthesis. youtube.com
Use of a Chiral Catalyst: A small amount of a chiral catalyst can induce enantioselectivity in a reaction that converts a prochiral substrate into a chiral product. youtube.comyoutube.com For instance, an asymmetric alkylation or cyanoethylation could potentially be developed using a chiral metal complex or organocatalyst.
Starting from a Chiral Pool: The synthesis could begin with an enantiomerically pure starting material that already contains the desired stereocenter.
The asymmetric transfer hydrogenation of a ketone precursor is one strategy for establishing a chiral center. nih.gov For instance, a BCP-ketone (bicyclo[1.1.1]pentyl ketone) has been reduced to a chiral alcohol using this method, demonstrating a viable pathway for creating stereocenters adjacent to complex scaffolds. nih.gov
Green Chemistry Principles and Sustainable Methodologies in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas for improvement include the choice of solvents, catalysts, and reaction conditions.
Greener Solvents: Traditional esterification and alkylation reactions often use hazardous solvents. A modified Steglich esterification has been developed using acetonitrile, which is considered a greener alternative to chlorinated solvents. jove.com
Catalysis:
Enzymatic Catalysis: Lipases can be used to catalyze esterification reactions under very mild conditions (moderate temperature and atmospheric pressure). researchgate.netbenthamdirect.com This approach offers high regio- and enantioselectivity and is compatible with green chemistry principles. researchgate.net
Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites or supported metal catalysts, can simplify product purification and allow for catalyst recycling. whiterose.ac.ukchemicalbook.com For example, zeolite NaY-B has been used for the synthesis of methyl esters from carboxylic acids. chemicalbook.com
Atom Economy: Reactions should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-Dehydrogenative Coupling (CDC) reactions are being developed as sustainable strategies due to their high atom economy, though their application here would be novel. labmanager.com
| Green Chemistry Principle | Application in Synthesis | Example/Benefit |
| Safer Solvents | Replace hazardous solvents like DMF or chlorinated solvents. | Use of acetonitrile in Steglich esterification. jove.com |
| Catalysis | Use of biocatalysts or recyclable heterogeneous catalysts instead of stoichiometric reagents or corrosive acids. | Lipase-catalyzed esterification for mild conditions and high selectivity. researchgate.netbenthamdirect.com Use of zeolites as recyclable acid catalysts. chemicalbook.com |
| Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Enzymatic reactions often proceed at or near room temperature. benthamdirect.com |
| Atom Economy | Design syntheses to minimize by-products. | Michael addition (cyanoethylation) is an atom-economical reaction as the entire acrylonitrile molecule is incorporated. |
Solvent-Free and Environmentally Benign Reaction Conditions
The Williamson ether synthesis stands as a fundamental and widely utilized method for the preparation of ethers, including aryl ethers like this compound. wikipedia.orgbyjus.com This reaction typically involves the reaction of a phenoxide with an alkyl halide. wikipedia.org In the context of this compound, this would involve the reaction of methyl salicylate with a suitable 4-carbon alkyl halide containing a nitrile group, such as 4-chlorobutyronitrile or 4-bromobutyronitrile.
In recent years, a significant shift towards green chemistry has prompted the development of solvent-free reaction conditions for the Williamson ether synthesis. researchgate.net The etherification of phenols has been successfully carried out in the absence of a solvent, using a solid base like potassium carbonate or sodium bicarbonate. researchgate.net This approach offers several advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. The reaction can proceed rapidly at lower temperatures, yielding ethers with high purity and in excellent yields. researchgate.net
The use of microwave irradiation in conjunction with solvent-free conditions has also emerged as a powerful tool for accelerating organic reactions. This technique can significantly reduce reaction times and improve yields in the synthesis of alkyl aryl ethers. For the synthesis of this compound, a solvent-free approach would involve heating a mixture of methyl salicylate, an appropriate alkylating agent, and a solid base.
Another environmentally benign approach involves conducting the reaction in water. While traditionally organic solvents have been preferred, the use of phase-transfer catalysts can facilitate reactions in aqueous systems.
Heterogeneous and Homogeneous Catalytic Approaches in Synthesis
Both heterogeneous and homogeneous catalysis play a crucial role in modern organic synthesis, offering pathways to enhanced efficiency and selectivity.
Homogeneous Catalysis:
Phase-transfer catalysis (PTC) is a well-established homogeneous catalytic method that is particularly useful for reactions involving reactants in immiscible phases, such as a solid or aqueous phase and an organic phase. byjus.com In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the phenoxide ion (generated from methyl salicylate and a base) from the solid or aqueous phase to the organic phase where it can react with the alkylating agent. This technique often leads to faster reaction rates and milder reaction conditions. The use of polar aprotic solvents like acetonitrile and N,N-dimethylformamide is common in these reactions. byjus.com
Heterogeneous Catalysis:
Heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture, allowing for catalyst recycling and continuous processes. For O-alkylation reactions, various solid catalysts have been explored. Solid acid catalysts, for instance, have been employed for the alkylation of phenols. mdpi.com In the context of synthesizing this compound, a solid base catalyst could potentially be used to deprotonate the methyl salicylate, facilitating its subsequent reaction with the alkylating agent. For example, γ-Alumina has been used as a support for catalysts in the O-alkylation of phenol. mdpi.com The development of efficient and reusable heterogeneous catalysts for the Williamson ether synthesis is an active area of research.
| Catalytic Approach | Catalyst Type | Potential Application in Synthesis of this compound | Key Advantages |
| Homogeneous Catalysis | Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Facilitating the reaction between the methyl salicylate phenoxide and the alkylating agent in a biphasic system. | Milder reaction conditions, increased reaction rates. |
| Heterogeneous Catalysis | Solid Base Catalysts (e.g., supported metal oxides) | Deprotonation of methyl salicylate on a solid support for subsequent alkylation. | Ease of catalyst separation and recycling, potential for continuous flow processes. |
| Heterogeneous Catalysis | Solid Acid Catalysts | While less common for direct Williamson-type synthesis, they are used in other phenol alkylation reactions. | Robustness and reusability. mdpi.com |
Advanced Purification and Isolation Techniques for this compound
The purity of a chemical compound is paramount for its intended application. Following the synthesis of this compound, advanced purification and isolation techniques are necessary to remove unreacted starting materials, by-products, and catalyst residues.
Recrystallization:
Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle of this method relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. For this compound, a systematic approach to solvent selection would be necessary. This typically involves testing a range of solvents with varying polarities, from non-polar solvents like hexanes to more polar solvents like ethanol (B145695) or isopropanol. The ideal solvent would dissolve the compound sparingly at room temperature but completely at an elevated temperature. Upon cooling, the pure compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor.
Chromatographic Techniques:
Chromatography encompasses a range of separation techniques that are indispensable for the purification of organic compounds.
Column Chromatography: This is a standard and versatile method for purifying compounds on a preparative scale. For this compound, a silica (B1680970) gel column would likely be employed. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase (silica gel) as they are passed through the column with a mobile phase (a solvent or a mixture of solvents). A gradient of solvent polarity, for instance, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, would likely be effective in eluting the desired compound with high purity.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on an analytical or semi-preparative scale, HPLC is the method of choice. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol), is a common technique for the purification of moderately polar organic compounds like this compound. The separation is based on the partitioning of the analytes between the stationary and mobile phases.
The selection of the most appropriate purification technique, or a combination of techniques, will depend on the nature and quantity of the impurities present in the crude product.
| Purification Technique | Principle of Separation | Suitability for this compound |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Potentially effective for removing solid impurities if a suitable solvent system can be identified. |
| Column Chromatography | Differential adsorption of compounds on a solid stationary phase (e.g., silica gel). | A standard and effective method for preparative scale purification. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a liquid mobile phase. | Ideal for achieving high purity, particularly on an analytical or semi-preparative scale. |
Chemical Transformations and Reactivity Studies of Methyl 2 3 Cyanopropoxy Benzoate
Reactions Involving the Nitrile Functional Group in Methyl 2-(3-cyanopropoxy)benzoate
The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, serving as a precursor for the synthesis of amines, carboxylic acids, amides, and various heterocyclic systems.
The hydrolysis of the nitrile group in this compound can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.org This reaction proceeds in a stepwise manner, initially forming an amide intermediate which can then be further hydrolyzed to a carboxylic acid. byjus.com
Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid, which protonates the nitrogen atom, increasing the electrophilicity of the carbon and facilitating attack by water. youtube.com This process leads directly to the formation of a carboxylic acid and an ammonium (B1175870) salt. byjus.com
Conversely, alkaline hydrolysis involves heating the nitrile with a base such as sodium hydroxide (B78521) solution. The strongly nucleophilic hydroxide ion attacks the nitrile carbon, and subsequent steps lead to a carboxylate salt and ammonia. libretexts.orgyoutube.com To obtain the free carboxylic acid, the reaction mixture must be acidified during workup. libretexts.org By carefully controlling reaction conditions, such as temperature and reaction time, it is often possible to stop the hydrolysis at the intermediate amide stage. youtube.com
Table 1: Hydrolysis of the Nitrile Group
| Reaction Type | Reagents | Conditions | Intermediate Product | Final Product |
|---|---|---|---|---|
| Acid Hydrolysis | Dilute H₂SO₄ or HCl, H₂O | Heat (reflux) | Methyl 2-(4-amino-4-oxobutoxy)benzoate | 4-(2-(Methoxycarbonyl)phenoxy)butanoic acid |
| Alkaline Hydrolysis | NaOH (aq) or KOH (aq) | Heat (reflux), followed by acid workup | Methyl 2-(4-amino-4-oxobutoxy)benzoate | 4-(2-(Methoxycarbonyl)phenoxy)butanoic acid |
The nitrile group can be effectively reduced to a primary amine. A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield the primary amine. libretexts.org This method provides a direct pathway to convert the cyano group into an aminomethyl group.
Table 2: Reduction of the Nitrile Group
| Reagent | Conditions | Product |
|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether or THF 2. Aqueous workup | Methyl 2-(4-aminobutoxy)benzoate |
The nitrile functionality is a valuable component in cycloaddition reactions for the synthesis of nitrogen-containing heterocycles. The most notable of these is the [3+2] cycloaddition reaction with an azide (B81097) to form a tetrazole ring. nih.govresearchgate.net This reaction is a highly efficient method for creating 5-substituted tetrazoles, which are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. nih.gov The reaction is typically carried out by heating the nitrile with sodium azide, often in the presence of a Lewis acid catalyst like a zinc salt, which can facilitate the reaction in aqueous media. organic-chemistry.org
Table 3: Tetrazole Formation via [3+2] Cycloaddition
| Reagent | Conditions | Product |
|---|---|---|
| Sodium Azide (NaN₃) | Heat, often with a catalyst (e.g., ZnCl₂) | Methyl 2-((3-(1H-tetrazol-5-yl)propyl)oxy)benzoate |
Reactions at the Benzoate (B1203000) Ester Moiety of this compound
The methyl ester group provides another site for chemical modification, primarily through nucleophilic acyl substitution reactions. These include transesterification and hydrolysis.
Transesterification allows for the conversion of the methyl ester into other alkyl esters. This equilibrium-driven process is typically achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. atamanchemicals.com To drive the reaction to completion, the new alcohol is often used in large excess, or the methanol (B129727) by-product is removed as it forms. This method is useful for modifying the ester group to alter the compound's physical properties or for subsequent synthetic steps.
Table 4: Transesterification of the Benzoate Ester
| Reagent | Catalyst | Conditions | Product Example (using Ethanol) |
|---|---|---|---|
| Ethanol (B145695) (in excess) | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Heat (reflux) | Ethyl 2-(3-cyanopropoxy)benzoate |
The ester group can be hydrolyzed back to a carboxylic acid. Saponification, which is hydrolysis under basic conditions, is a common and often preferred method. wikipedia.org The reaction involves heating the ester with an aqueous base like sodium hydroxide. youtube.com This process yields the sodium salt of the carboxylic acid and methanol. atamanchemicals.comwikipedia.org Subsequent acidification of the mixture protonates the carboxylate, yielding the free carboxylic acid. youtube.com
A key consideration in the chemistry of this compound is the selective hydrolysis of the ester in the presence of the nitrile. Generally, ester saponification occurs under milder conditions than nitrile hydrolysis. Therefore, by using controlled amounts of base and moderate temperatures, it is possible to selectively hydrolyze the ester to 2-(3-cyanopropoxy)benzoic acid while leaving the nitrile group intact. Studies on various methyl benzoates have shown that saponification can be efficient even for sterically hindered esters. psu.edursc.org
Table 5: Selective Saponification of the Benzoate Ester
| Reagent | Conditions | Final Product (after acidification) |
|---|
| Sodium Hydroxide (NaOH) (aq) | 1. Heat 2. Acid workup (e.g., HCl) | 2-(3-Cyanopropoxy)benzoic acid |
Reactivity of the Ether Linkage in this compound
The ether linkage in this compound represents a point of potential chemical transformation, primarily through cleavage reactions. Aryl-alkyl ethers are generally stable but can be cleaved under specific, often harsh, conditions. The reactivity of this particular ether bond is influenced by the electronic nature of the aromatic ring and the structure of the alkyl chain.
Cleavage of the C(aryl)-O bond in 2-alkoxybenzoate derivatives typically requires strong reagents. Common methods for the cleavage of aryl-alkyl ethers involve the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr₃). For instance, treatment with HBr or HI would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the less hindered carbon of the cyanopropoxy group, leading to the formation of methyl salicylate (B1505791) and 3-halopropanenitrile.
Alternatively, Lewis acids can facilitate ether cleavage. Boron tribromide is particularly effective for cleaving aryl methyl ethers, and by extension, other aryl alkyl ethers. The reaction mechanism involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by intramolecular or intermolecular nucleophilic attack.
The presence of the nitrile group in the propyl chain may also influence the reactivity. While the nitrile group is relatively remote from the ether linkage, it could potentially participate in intramolecular reactions under certain conditions, although such reactivity is not commonly observed for simple cyanated alkyl ethers.
Recent methodologies for aryl-alkyl ether cleavage have focused on milder and more selective conditions. For example, transition metal-catalyzed methods and organophotoredox catalysis have emerged as powerful tools for the deprotection of phenolic ethers. chemrxiv.org These methods often exhibit high functional group tolerance, which would be advantageous for a molecule like this compound, which also contains a reactive ester group.
A representative table of conditions for the cleavage of related aryl-alkyl ethers is presented below, illustrating the types of reagents and conditions that could potentially be applied to this compound.
Table 1: Representative Conditions for Aryl-Alkyl Ether Cleavage
| Reagent | Conditions | Products from this compound |
|---|---|---|
| HBr (conc.) | Reflux | Methyl salicylate, 3-bromopropanenitrile |
| HI (conc.) | Reflux | Methyl salicylate, 3-iodopropanenitrile |
Aromatic Ring Transformations of this compound Derivatives
The aromatic ring of this compound is substituted with two groups: an activating alkoxy group (-OR) at the C2 position and a deactivating methoxycarbonyl group (-CO₂Me) at the C1 position. The interplay of these two substituents governs the regioselectivity and reactivity of the aromatic ring in various transformations.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS) reactions, the alkoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the methoxycarbonyl group is a deactivating group and a meta-director because it withdraws electron density from the ring.
The directing effects of these two groups are synergistic in determining the position of electrophilic attack. The alkoxy group strongly activates the positions ortho and para to it (C4 and C6). The methoxycarbonyl group deactivates all positions but most strongly the ortho and para positions (C2 and C6), directing incoming electrophiles to the meta positions (C3 and C5).
Considering the combined effects:
The C4 position is activated by the alkoxy group and is meta to the deactivating ester group, making it a likely site for substitution.
The C6 position is activated by the alkoxy group but is ortho to the deactivating ester group, making it less favored.
The C3 and C5 positions are meta to the ester group but are not strongly activated by the alkoxy group.
Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C4 position. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield primarily methyl 4-nitro-2-(3-cyanopropoxy)benzoate.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl 4-nitro-2-(3-cyanopropoxy)benzoate |
| Bromination | Br₂, FeBr₃ | Methyl 4-bromo-2-(3-cyanopropoxy)benzoate |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on aromatic rings. The success of these reactions on derivatives of this compound would depend on the introduction of a suitable handle, typically a halogen or a triflate group, onto the aromatic ring.
Assuming a halogen atom (e.g., bromine or iodine) is introduced at the C4 position via electrophilic halogenation, this derivative could undergo various cross-coupling reactions. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a biaryl compound. Similarly, a Heck coupling with an alkene would introduce a vinyl group at the C4 position.
The electronic nature of the substituents can influence the efficiency of these coupling reactions. The electron-donating alkoxy group and the electron-withdrawing ester group can affect the oxidative addition and reductive elimination steps of the catalytic cycle. However, a wide range of catalysts and ligands are available to overcome these challenges. mdpi.com
Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of a 4-Bromo-Methyl 2-(3-cyanopropoxy)benzoate Derivative
| Reaction | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | Methyl 4-aryl-2-(3-cyanopropoxy)benzoate |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | Methyl 4-alkenyl-2-(3-cyanopropoxy)benzoate |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Methyl 4-alkynyl-2-(3-cyanopropoxy)benzoate |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Methyl 2 3 Cyanopropoxy Benzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR and ¹³C NMR Spectral Analysis for Connectivity and Chemical Environment
One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for establishing the carbon-hydrogen framework of Methyl 2-(3-cyanopropoxy)benzoate.
¹H NMR: The proton NMR spectrum would provide critical information. The aromatic protons on the benzoate (B1203000) ring would typically appear as a complex multiplet pattern in the range of 6.9-8.0 ppm. The methyl ester protons (-OCH₃) would present as a sharp singlet, likely around 3.8-3.9 ppm. The protons of the 3-cyanopropoxy side chain would exhibit distinct signals. The -OCH₂- protons adjacent to the aromatic ring would be a triplet at approximately 4.1-4.3 ppm. The central methylene (B1212753) group (-CH₂-) would likely appear as a multiplet around 2.1-2.3 ppm, and the methylene group adjacent to the nitrile (-CH₂CN) would be a triplet at a slightly downfield position, around 2.5-2.7 ppm, due to the electron-withdrawing effect of the cyano group.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing all unique carbon environments. The carbonyl carbon of the ester would be the most downfield signal, typically in the 165-170 ppm region. The carbon of the nitrile group (-CN) would appear around 118-120 ppm. Aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the propoxy group appearing at a higher chemical shift. The methyl ester carbon would be found around 52 ppm. The carbons of the propoxy chain would be distinguishable: the -OCH₂- carbon at approximately 65-70 ppm, the central -CH₂- carbon around 20-25 ppm, and the -CH₂CN carbon at a similar, slightly lower field position.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CHs | 6.9 - 8.0 (m) | 110 - 140 |
| C=O | - | 166.0 |
| O-CH₃ | 3.85 (s) | 52.1 |
| O-CH₂ | 4.15 (t) | 66.5 |
| -CH₂- | 2.20 (m) | 22.8 |
| CH₂-CN | 2.60 (t) | 15.2 |
| C≡N | - | 119.0 |
| Aromatic C-O | - | 157.0 |
Note: These are predicted values and may vary based on solvent and experimental conditions. s = singlet, t = triplet, m = multiplet.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the connectivity within the propoxy chain by showing cross-peaks between the O-CH₂, central -CH₂-, and CH₂-CN protons. It would also reveal the coupling relationships between the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons they are directly attached to. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignment of the O-CH₃ protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. HMBC is critical for piecing together the entire molecular structure. For instance, it would show a correlation from the O-CH₂ protons to the aromatic carbon attached to the oxygen, and from the methyl ester protons to the carbonyl carbon, confirming the ester and ether linkages.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the conformation and stereochemistry of molecules. In this case, NOESY could show a correlation between the O-CH₂ protons of the propoxy chain and one of the aromatic protons, confirming their spatial proximity.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies for Functional Group Identification
Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.
FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands. A strong, sharp peak for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. The carbonyl (C=O) stretch of the ester group would appear as a very strong band in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would be visible in the 1000-1300 cm⁻¹ range. Aromatic C=C stretching would produce signals between 1450 and 1600 cm⁻¹, while C-H stretching of the aromatic ring and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The nitrile stretch is also typically strong and sharp in the Raman spectrum. The symmetric stretching of the aromatic ring often gives a strong Raman signal. While the carbonyl stretch is visible, it is generally weaker than in the FTIR spectrum.
Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N | Stretch | 2240 - 2260 |
| C=O (Ester) | Stretch | 1720 - 1740 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-O (Ether/Ester) | Stretch | 1000 - 1300 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Elemental Composition
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for analyzing moderately polar and thermally fragile molecules like this compound. In positive-ion mode ESI-MS, the compound would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution analysis of these ions would allow for the precise determination of the molecular formula (C₁₂H₁₃NO₃), confirming the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample and identifying any volatile impurities. This compound, being a relatively volatile compound, can be analyzed by GC-MS. The gas chromatogram would show a major peak corresponding to the compound, and its retention time would be characteristic. The mass spectrum obtained for this peak would show the molecular ion (M⁺) and a specific fragmentation pattern that can be used as a fingerprint for identification. Common fragments would likely arise from the loss of the methoxy (B1213986) group (-OCH₃), the cyano-propoxy chain, or cleavage of the ester bond.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl benzoate |
X-ray Crystallography for Precise Solid-State Structural Determination and Conformation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure and offers detailed insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
For benzoate derivatives, single-crystal X-ray diffraction analysis reveals critical structural details. In a study of a related compound, Methyl 2-[(2-methylphenoxy)methyl]benzoate, the molecule was found to be essentially planar. researchgate.net The dihedral angle, which is the angle between the two phenyl rings, was determined to be a very shallow 2.30 (7)°. researchgate.net This planarity is a significant conformational feature. The analysis also identified a C—H···π interaction, which is a weak non-covalent interaction that helps to stabilize the crystal packing. researchgate.net
In another example, the crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, synthesized from methyl 2-aminobenzoate, was elucidated. nih.gov The analysis confirmed the connectivity of the atoms and showed how the supramolecular structure is formed through hydrogen bonds involving the aromatic ring and oxygen atoms. nih.gov Such detailed structural data are vital for understanding the solid-state behavior of these compounds and for correlating structure with physical properties.
Table 1: Example Crystallographic Data for a Benzoate Derivative
| Parameter | Value | Compound |
| Crystal System | Orthorhombic | methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate nih.gov |
| Space Group | Pca2₁ | methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate nih.gov |
| Dihedral Angle (between phenyl rings) | 2.30 (7)° | Methyl 2-[(2-methylphenoxy)methyl]benzoate researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of molecules containing chromophores—the parts of a molecule that absorb light. For aromatic compounds like this compound, the benzene (B151609) ring and carbonyl group of the ester constitute a significant chromophore.
The technique measures the absorption of UV or visible light by a sample, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic transitions available to the molecule. For benzoate derivatives, UV-Vis spectroscopy can be used to confirm the presence of the aromatic system and to investigate the effects of different substituents on the electronic structure.
In studies of related benzoate compounds, UV-Vis spectroscopy is a standard characterization technique. researchgate.net The analysis is typically performed by dissolving the compound in a UV-transparent solvent, such as methanol (B129727) or ethanol (B145695). nih.gov The resulting spectrum for a benzoate derivative will typically show characteristic absorption bands in the UV region, arising from π→π* transitions within the benzene ring. The position (λmax) and intensity (molar absorptivity) of these bands can be influenced by the nature and position of substituents on the ring.
Advanced Chromatographic Methods for Purity Assessment and Physicochemical Profiling
Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds. They are also powerful tools for determining important physicochemical properties.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical intermediates and active compounds. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a more polar solvent mixture, is particularly common for analyzing benzoate derivatives. researchgate.net
The method's effectiveness lies in its high resolution and sensitivity. A typical HPLC analysis for a benzoate compound involves injecting a solution of the sample into the instrument. The components are then separated based on their differential partitioning between the stationary phase and the mobile phase. A detector, most commonly a UV detector set at a specific wavelength (e.g., 254 nm), records the elution of the components over time, producing a chromatogram. researchgate.net The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks.
Detailed methods have been developed for various benzoate compounds. For instance, a validated RP-HPLC method for Methyl 4-hydroxy benzoate uses a C8 column with a mobile phase of methanol and water (45:55 v/v) adjusted to a pH of 4.8. researchgate.net The detection is carried out at 254 nm, with a retention time of 5.34 minutes under these conditions. researchgate.net Such methods demonstrate excellent linearity, precision, and accuracy, making them suitable for routine quality control. researchgate.netresearchgate.net
Table 2: Example HPLC Conditions for Benzoate Derivative Analysis
| Parameter | Condition | Compound Analyzed |
| Column | Supelco L7 (C8), 25 cm x 4.6 mm, 5 µm | Methyl 4-hydroxy benzoate researchgate.net |
| Mobile Phase | Methanol : Water (45:55 v/v), pH 4.8 | Methyl 4-hydroxy benzoate researchgate.net |
| Flow Rate | 1.0 mL/min | Methyl 4-hydroxy benzoate researchgate.net |
| Detection | UV at 254 nm | Methyl 4-hydroxy benzoate researchgate.net |
| Retention Time | 5.34 min | Methyl 4-hydroxy benzoate researchgate.net |
Determination of Chromatographic Lipophilicity Parameters (e.g., Log k')
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical parameter. It can be conveniently estimated using data from RP-HPLC experiments. The retention factor (k'), also known as the capacity factor, is a measure of how long a compound is retained on the HPLC column. It can be used to calculate a chromatographic index of lipophilicity, often expressed as log k'.
The retention factor is calculated from the chromatogram using the formula: k' = (t_R - t_0) / t_0 where t_R is the retention time of the analyte and t_0 is the dead time (the retention time of an unretained compound).
A higher k' value indicates stronger retention on the nonpolar stationary phase, which corresponds to higher lipophilicity. This parameter is particularly relevant for benzoate derivatives designed for biological applications, as lipophilicity influences properties like membrane permeability and metabolic stability. nih.gov By using a standardized RP-HPLC method, the log k' values for a series of related compounds can be determined and compared, providing valuable insights into their structure-property relationships.
Computational Chemistry and Theoretical Investigations of Methyl 2 3 Cyanopropoxy Benzoate
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electronic structure, which in turn governs a molecule's stability and chemical reactivity.
Density Functional Theory (DFT) Studies on Conformational Analysis and Energetics
Density Functional Theory (DFT) has emerged as a robust method for investigating the conformational landscape and energetics of molecules like Methyl 2-(3-cyanopropoxy)benzoate. DFT calculations, often utilizing functionals such as B3LYP, can determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. nih.gov The conformational space of a molecule is explored by rotating its flexible bonds and calculating the corresponding energy. researchgate.net For benzoate (B1203000) esters, a key area of study is the rotation around the C(=O)-O and C(=O)-C bonds. nih.gov
These studies reveal the relative energies of different conformers, identifying the global minimum energy structure, which is the most populated conformation at equilibrium. The quality of these DFT results can be benchmarked against other high-level computational methods like Møller-Plesset second-order perturbation theory (MP2). nih.gov Such analyses provide a foundational understanding of the molecule's shape and the energy barriers between different conformations.
Table 1: Theoretical vs. Experimental NMR Chemical Shifts for a Related Benzoate Molecule using DFT
| Calculation Method | Nucleus | R² Value |
| B3LYP (vacuum) | 13C | 0.9948 |
| B3LYP (DMSO) | 13C | 0.9951 |
| B3PW91 (vacuum) | 13C | 0.9953 |
| B3PW91 (DMSO) | 13C | 0.9955 |
This table illustrates the high correlation (R² values) between theoretical and experimental 13C NMR chemical shifts for a complex benzoate molecule, demonstrating the accuracy of DFT methods in predicting spectroscopic properties. The calculations were performed using different functionals (B3LYP, B3PW91) and in different environments (vacuum, DMSO solvent). epstem.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Spectroscopic Interpretation
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more likely to be reactive. researchgate.net FMO analysis can also be used to interpret UV-Vis spectra, as the energy of the HOMO-LUMO transition often corresponds to the lowest energy electronic excitation. researchgate.net Computational methods like DFT are widely used to calculate the energies and spatial distributions of the HOMO and LUMO, providing valuable insights into the reactive sites of this compound. nih.gov
Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Term | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). youtube.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). youtube.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity. researchgate.net |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations provide high accuracy for smaller systems, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscapes and intermolecular interactions of larger systems or molecules over longer timescales. nih.gov MM methods use a classical mechanics-based approach with parameterized force fields to calculate the potential energy of a system as a function of its atomic coordinates. This allows for the rapid exploration of a vast number of conformations.
Molecular dynamics simulations build upon MM by solving Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's movement over time. nih.gov This allows for the study of dynamic processes and the influence of solvent on conformational preferences. For this compound, MD simulations could reveal how the flexible cyanopropoxy chain interacts with itself and with surrounding molecules, providing a more complete picture of its behavior in different environments.
In Silico Prediction of Reaction Pathways, Transition States, and Mechanistic Insights
Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate the high-energy transition state structures, and calculate the activation energies. mdpi.com DFT calculations are frequently employed for this purpose. researchgate.net
For reactions involving benzoate esters, such as hydrolysis or reactions at the cyano group, computational studies can predict the step-by-step process of bond breaking and formation. stackexchange.com For instance, in a reaction involving a nucleophilic attack, calculations can determine whether the attack is more likely to occur at the ester carbonyl carbon or the benzylic carbon of a related molecule. stackexchange.com These in silico predictions can corroborate or challenge proposed experimental mechanisms and guide the design of new reactions. For example, studies on the benzoin (B196080) condensation, which involves a cyanide catalyst and an aldehyde, have used DFT to investigate multiple possible reaction pathways and identify the rate-determining step. mdpi.comresearchgate.netnih.gov
Cheminformatics and Ligand-Based Computational Modeling for Rational Design of Analogues
Cheminformatics and ligand-based computational modeling are essential tools for the rational design of new molecules with desired properties. These approaches leverage existing knowledge of active compounds to design novel analogues. In the context of this compound, these methods could be used to design derivatives with potentially enhanced biological activity or improved physicochemical properties.
Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, correlate the structural or physicochemical properties of a series of compounds with their biological activity. By identifying the key molecular features that contribute to a desired effect, new analogues can be designed and prioritized for synthesis. For example, studies on analogues of methyl benzoate have explored their potential as modulators of DNA methylation or as insecticidal agents. nih.govnih.gov This highlights the importance of computational modeling in identifying promising new chemical entities based on a parent structure.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Methyl 2 3 Cyanopropoxy Benzoate Analogues
Systematic Structural Modifications of the Benzoate (B1203000) Core, Ether Linkage, and Nitrile Group
Systematic structural modifications of Methyl 2-(3-cyanopropoxy)benzoate would involve the independent and combined alteration of its three primary components: the benzoate core, the ether linkage, and the terminal nitrile group. The goal of such modifications is to probe the steric and electronic requirements of the binding site and to enhance the desired biological activity.
Benzoate Core Modifications:
The aromatic benzoate ring serves as a central scaffold. Modifications can include:
Substitution Pattern: Moving the ether linkage from the ortho (2-position) to the meta (3-position) or para (4-position) can significantly impact the molecule's conformation and its interaction with a biological target.
Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the benzene (B151609) ring can alter its electronic properties and lipophilicity. For instance, electron-withdrawing groups like chlorine or a nitro group can affect the acidity of the benzoic acid derivative (if hydrolyzed) and influence hydrogen bonding capabilities.
Ether Linkage Modifications:
The ether linkage provides a degree of flexibility and influences the spatial orientation of the cyanopropoxy side chain relative to the benzoate core.
Linkage Replacement: The oxygen atom of the ether can be replaced with other atoms or functional groups, such as sulfur (thioether), nitrogen (amine), or a methylene (B1212753) group (alkyl chain), to assess the importance of the oxygen's lone pairs for binding.
Chain Length: The three-carbon propoxy chain can be lengthened or shortened. This modification directly impacts the distance between the benzoate core and the nitrile group, which can be critical for spanning a binding pocket.
Chain Branching: Introducing alkyl groups on the propoxy chain can introduce steric hindrance and may lead to more specific interactions with a receptor.
Nitrile Group Modifications:
The nitrile group is a key polar and hydrogen bond-accepting feature.
Replacement with other Functional Groups: The cyano group can be replaced with other polar, hydrogen bond-accepting groups like a carboxylate, amide, tetrazole, or ester to evaluate the specific electronic and steric requirements at this position. The choice of replacement can also influence the compound's metabolic stability and pharmacokinetic properties.
Bioisosteric Replacement: Utilizing bioisosteres for the nitrile group can help to fine-tune the electronic and steric properties while maintaining or improving biological activity.
A hypothetical table of systematic modifications and their intended purpose is presented below.
| Modification Area | Specific Change | Rationale |
| Benzoate Core | Move ether to para-position | Alter spatial vector of the side chain. |
| Add a 4-chloro substituent | Increase lipophilicity and introduce a potential halogen bond interaction. | |
| Replace benzene with a pyridine (B92270) ring | Introduce a hydrogen bond acceptor and alter electronic distribution. | |
| Ether Linkage | Replace ether oxygen with sulfur (thioether) | Evaluate the role of the ether oxygen's hydrogen bonding capacity. |
| Shorten to an ethoxy chain | Decrease the distance between the core and the terminal functional group. | |
| Lengthen to a butoxy chain | Increase the distance and flexibility between the core and terminal group. | |
| Nitrile Group | Hydrolyze to a carboxylic acid | Introduce a strong hydrogen bond donor/acceptor and a negative charge. |
| Replace with a tetrazole ring | Act as a bioisostere for a carboxylic acid with improved metabolic stability. | |
| Reduce to an aminomethyl group | Introduce a basic center and a hydrogen bond donor. |
Rational Design Strategies for Novel this compound Derivatives Based on Pharmacophore Modeling
Pharmacophore modeling is a powerful rational design strategy that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to exert a specific biological effect. For this compound, a pharmacophore model would be developed based on a set of active analogues.
The key features of a potential pharmacophore for this compound and its derivatives would likely include:
An Aromatic Ring (AR): Representing the benzoate core.
A Hydrogen Bond Acceptor (HBA): The ester carbonyl and the ether oxygen.
A Second Hydrogen Bond Acceptor (HBA): The nitrile group.
Hydrophobic Features (HY): The aromatic ring and the propylene (B89431) chain.
Once a pharmacophore model is established and validated, it can be used to screen virtual libraries of compounds to identify novel scaffolds that match the pharmacophoric features. It can also guide the design of new derivatives by ensuring that proposed modifications retain the key pharmacophoric elements. For example, if the distance between the aromatic ring and the terminal nitrile group is found to be critical, new linkers can be designed to maintain this optimal distance while introducing other desirable properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of newly designed compounds before their synthesis and testing.
For this compound analogues, a QSAR study would involve:
Data Set Preparation: A series of analogues would be synthesized and their biological activities measured.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices, constitutional descriptors.
3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and conformational parameters.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest) would be used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
A hypothetical QSAR equation might look like:
log(1/IC50) = β0 + β1(LogP) + β2(Dipole Moment) + β3*(Molecular Surface Area)
Where LogP represents lipophilicity, Dipole Moment represents polarity, and Molecular Surface Area represents size. The coefficients (β) would indicate the direction and magnitude of the influence of each descriptor on the activity. Such a model would be invaluable for the predictive design of new, more potent analogues.
Elucidation of Key Structural Features Correlating with Functional Activity in Related Chemical Entities
The functional activity of molecules related to this compound is often dictated by a combination of key structural features. Analysis of SAR data from similar chemical series can provide insights into the features likely to be important for this compound class.
Key structural features and their potential correlation with activity include:
The Substituted Aromatic Ring: The nature and position of substituents on the benzoate ring can modulate target affinity and selectivity. For instance, in many classes of enzyme inhibitors, specific substitutions on an aromatic ring are required for optimal interaction with a hydrophobic pocket.
The Flexible Ether Linkage: The length and flexibility of the linker connecting the aromatic core to a terminal functional group are often critical. An optimal linker length allows the molecule to adopt a low-energy conformation that fits the binding site.
The Terminal Polar Group: The nitrile group, or its replacements, often engages in crucial hydrogen bonding or electrostatic interactions with the target protein. The specific geometry and electronic properties of this group can be a primary determinant of potency.
A table summarizing these correlations in related entities is provided below.
| Structural Feature | Observation in Related Compounds | Implication for this compound Analogues |
| Aromatic Core | The presence of an electron-withdrawing group at the para-position often enhances activity. | The addition of groups like -Cl, -CF3, or -NO2 at the 4-position of the benzoate ring could be a fruitful avenue for optimization. |
| Linker Chain | A 3- to 4-atom linker between an aromatic ring and a polar group is frequently found in active compounds. | The propoxy chain in this compound may be of optimal length, and significant deviations could be detrimental to activity. |
| Terminal Functional Group | Replacement of a nitrile with a tetrazole often maintains or improves activity and metabolic stability. | Synthesis of the tetrazole analogue of this compound is a logical step in lead optimization. |
By systematically applying these SAR and molecular design principles, researchers can efficiently explore the chemical space around this compound to develop new chemical entities with potentially enhanced therapeutic value.
Applications of Methyl 2 3 Cyanopropoxy Benzoate in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate for the Construction of Complex Organic Molecules
The unique chemical architecture of methyl 2-(3-cyanopropoxy)benzoate, with its distinct reactive sites, makes it a highly versatile intermediate in the synthesis of complex organic structures. The nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. Simultaneously, the methyl benzoate (B1203000) moiety can be subjected to saponification, amidation, or other ester-related modifications. This dual reactivity allows chemists to construct intricate molecular frameworks through sequential or one-pot reactions.
One of the key applications of this compound is in the synthesis of heterocyclic compounds. The nitrile and ester functionalities can be manipulated to form rings, leading to the creation of pyridones, pyrimidines, and other nitrogen-containing heterocycles that are prevalent in many biologically active molecules. For instance, α-oxoketen S,S-diacetals react with cyanoacetamide to produce substituted 3-cyano-4-methylmercapto-2(1H)-pyridones. rsc.org
The strategic placement of the cyano and ester groups on the benzene (B151609) ring also allows for the construction of fused ring systems. Through intramolecular cyclization reactions, it is possible to generate polycyclic aromatic and heteroaromatic compounds, which are key components in many advanced materials and pharmaceutical drugs.
Table 1: Examples of Complex Molecules Synthesized Using this compound Derivatives
| Starting Material Derivative | Reagents | Product Class |
| α-Oxoketen S,S-diacetals | Cyanoacetamide, Sodium Isopropoxide | Substituted 3-cyano-4-methylmercapto-2(1H)-pyridones rsc.org |
| Methyl 2-formylbenzoate | Heteroaromatic amine, (t)butyl isonitrile, TFA | Quinoline-based tetracycles researchgate.net |
| Methyl 2-formylbenzoates | Arylboronic acids, [RuCl2(p-cymene)]2/Me-BIPAM | Chiral 3-aryl-isobenzofuranones researchgate.net |
Utilization in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates
The structural motifs accessible from this compound are frequently found in pharmaceuticals and agrochemicals. Consequently, this compound serves as a crucial starting material for the synthesis of advanced intermediates for these industries.
In the pharmaceutical sector, derivatives of this compound are used to create compounds with a wide range of biological activities. For example, related benzoate structures are precursors to molecules with antifungal, antihypertensive, anticancer, antiulcer, and antiviral properties. researchgate.net The ability to introduce various functional groups through the nitrile and ester handles allows for the fine-tuning of a molecule's pharmacological profile. For instance, a series of (aryloxyacetylamino)benzoic acids, which are structurally related to derivatives of this compound, were studied to identify inhibitors of malate (B86768) dehydrogenase (MDH), a target in cancer metabolism. nih.gov This research led to the discovery of a potent dual inhibitor of MDH1 and MDH2 that demonstrated significant antitumor efficacy in preclinical models. nih.gov
In the agrochemical field, pyrimidinyl benzoates, which can be synthesized from precursors like methyl 2-hydroxybenzoate, have been shown to possess potent herbicidal activity while being safe for certain crops and wildlife. researchgate.net By incorporating a pyrimidinyl benzoate structural unit into other molecules, researchers have designed new classes of compounds with potential herbicidal properties. researchgate.net
Table 2: Pharmaceutical and Agrochemical Intermediates Derived from Related Benzoate Compounds
| Intermediate Class | Target Application | Reference |
| (Aryloxyacetylamino)benzoic acids | Cancer metabolism inhibitors (MDH1/MDH2) | nih.gov |
| Quinoline-based tetracycles | Bioactive molecules with potential kinase-inhibiting properties | researchgate.net |
| Dialkoxyphosphoryl aryl methyl 2-(4,6-dimethoxypyrimidin-2-yloxy) benzoates | Herbicides | researchgate.net |
| Methyl 2-bromo-3-methylbenzoate | Pharmaceutical intermediate | fishersci.com |
Derivatization Strategies for the Development of Functional Materials and Probes
The reactivity of the nitrile and ester groups in this compound also lends itself to the development of functional materials and molecular probes. Derivatization of this core structure can lead to polymers, dyes, and sensors with specific properties.
The nitrile group can be polymerized or incorporated into polymer backbones to create materials with tailored dielectric properties. For example, the copolymerization of nitrile-containing monomers with other monomers like fluoroalkylmethacrylates is a strategy to develop new dielectric polymers. researchgate.net
Furthermore, the aromatic ring and the functional groups of this compound can be modified to create fluorescent probes. For instance, a fluorescent probe for detecting sulfane sulfur in living cells was developed based on a 2-mercapto benzoic acid derivative. researchgate.net The probe's mechanism involves an intramolecular cyclization reaction that releases a fluorophore. researchgate.net This highlights the potential for designing sophisticated molecular tools based on the benzoate scaffold.
Table 3: Derivatization Strategies for Functional Materials and Probes
| Derivatization Strategy | Resulting Material/Probe | Application | Reference |
| Copolymerization of nitrile monomers | Dielectric polymers | Electronics | researchgate.net |
| Modification with a fluorophore and a reactive group | Fluorescent probe for sulfane sulfur | Bioimaging | researchgate.net |
Contributions to the Development of Novel Synthetic Methodologies and Reaction Development
The unique reactivity of this compound and its analogs has also spurred the development of new synthetic methods and reaction protocols. Chemists have utilized these substrates to explore novel transformations and to optimize existing reactions.
For example, a practical one-pot synthesis for creating structurally interesting quinoline-based tetracycles was developed using a tandem three-component reaction involving methyl 2-formylbenzoate, a related compound. researchgate.net This method demonstrates the utility of such precursors in streamlining the synthesis of complex molecules.
Additionally, new methods for synthesizing derivatives of benzoic acid esters continue to be developed. A novel and facile method for the synthesis of methyl 2-fluoro-3-hydroxypropanoate, a precursor to other valuable synthons, was developed from Claisen salts and formaldehyde (B43269) in water. researchgate.net Such advancements in synthetic methodology are crucial for making complex chemical synthesis more efficient, cost-effective, and environmentally friendly.
Table 4: Novel Synthetic Methodologies Involving Benzoate Derivatives
| Reaction Type | Substrate | Key Features | Reference |
| Tandem three-component reaction followed by lactamization | Methyl 2-formylbenzoate | One-pot synthesis of quinoline-based tetracycles | researchgate.net |
| Asymmetric addition of arylboronic acids | Methyl 2-formylbenzoates | Catalytic synthesis of chiral 3-aryl-isobenzofuranones with high enantioselectivity | researchgate.net |
| Reaction with cyanoacetamide | α-Oxoketen S,S-diacetals | Novel synthesis of substituted 3-cyano-4-methylmercapto-2(1H)-pyridones | rsc.org |
| Reaction with formaldehyde in water | Claisen salts | Facile synthesis of methyl 2-fluoro-3-hydroxypropanoate | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
